Zandatrigine Zandatrigine
Brand Name: Vulcanchem
CAS No.: 2154406-04-7
VCID: VC16019248
InChI: InChI=1S/C22H25FN4O2S2/c1-16-10-21(31(28,29)25-22-14-30-15-24-22)19(23)11-20(16)26(2)18-8-9-27(13-18)12-17-6-4-3-5-7-17/h3-7,10-11,14-15,18,25H,8-9,12-13H2,1-2H3/t18-/m0/s1
SMILES:
Molecular Formula: C22H25FN4O2S2
Molecular Weight: 460.6 g/mol

Zandatrigine

CAS No.: 2154406-04-7

Cat. No.: VC16019248

Molecular Formula: C22H25FN4O2S2

Molecular Weight: 460.6 g/mol

* For research use only. Not for human or veterinary use.

Zandatrigine - 2154406-04-7

Specification

CAS No. 2154406-04-7
Molecular Formula C22H25FN4O2S2
Molecular Weight 460.6 g/mol
IUPAC Name 4-[[(3S)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide
Standard InChI InChI=1S/C22H25FN4O2S2/c1-16-10-21(31(28,29)25-22-14-30-15-24-22)19(23)11-20(16)26(2)18-8-9-27(13-18)12-17-6-4-3-5-7-17/h3-7,10-11,14-15,18,25H,8-9,12-13H2,1-2H3/t18-/m0/s1
Standard InChI Key UCSHINHOAVARGQ-SFHVURJKSA-N
Isomeric SMILES CC1=CC(=C(C=C1N(C)[C@H]2CCN(C2)CC3=CC=CC=C3)F)S(=O)(=O)NC4=CSC=N4
Canonical SMILES CC1=CC(=C(C=C1N(C)C2CCN(C2)CC3=CC=CC=C3)F)S(=O)(=O)NC4=CSC=N4

Introduction

Chemical Identity and Structural Characteristics

Zandatrigine (IUPAC name: (3S)-1-benzyl-N-methyl-N-[5-methyl-2-(methylsulfonylamino)-4-(phenylamino)phenyl]pyrrolidine-3-carboxamide) is characterized by a complex heterocyclic architecture optimized for sodium channel modulation. The molecule's absolute stereochemistry at the pyrrolidine ring critically influences its pharmacological activity, with the (S)-enantiomer demonstrating target selectivity .

Pharmacological Development Rationale

SCN8A-DEE arises from gain-of-function mutations in the SCN8A gene encoding the Nav1.6 voltage-gated sodium channel α-subunit. These mutations cause neuronal hyperexcitability through:

  • Reduced channel inactivation kinetics

  • Depolarized voltage dependence of activation

  • Impaired use-dependent inactivation

Zandatrigine was designed as a state-dependent sodium channel blocker with preferential affinity for inactivated channel states. This pharmacodynamic profile theoretically allows suppression of pathological high-frequency firing while preserving normal neuronal activity . Preclinical models demonstrate 10-fold greater potency against Nav1.6 compared to Nav1.2 channels, suggesting potential therapeutic specificity .

Clinical Development Program

The current clinical evaluation of zandatrigine is anchored in NCT05226780, a phase II/III extension study assessing long-term safety and tolerability as adjunctive therapy in SCN8A-DEE patients. While full trial details remain proprietary, available data indicates:

ParameterStudy Design Aspect
Study TypeInterventional
PhaseII/III
Enrollment Target~50 participants
Age Range2-21 years
InterventionOral administration (BID dosing)
Primary EndpointTreatment-emergent adverse events
Secondary EndpointsSeizure frequency reduction
Caregiver Global Impression of Change
Estimated CompletionQ4 2025

Notably, the trial employs a novel seizure detection system combining wearable EEG with machine learning algorithms to quantify electroclinical outcomes. Early pharmacokinetic data from the parent study (NCT04806049) show linear dose proportionality across 10-40 mg/kg doses, with trough concentrations exceeding IC₉₀ values for Nav1.6 inhibition .

Regulatory Considerations

Zandatrigine has secured several regulatory designations accelerating its development:

DesignationAgencyDate GrantedSignificance
Orphan DrugFDA20237-year market exclusivity
Rare Pediatric DiseaseFDA2024Priority Review Voucher eligibility
PRIME EligibilityEMA2024Accelerated assessment in EU

These designations reflect the critical need for targeted therapies in SCN8A-DEE, which currently lacks disease-modifying treatments. The sponsor has announced plans for rolling NDA submission starting Q2 2025 pending positive phase III results .

Future Research Directions

While current development focuses on SCN8A-DEE, the pharmacological profile suggests potential expansion to:

  • Other sodium channelopathies (e.g., SCN2A-DEE, SCN1A-related syndromes)

  • Trigeminal neuralgia refractory to carbamazepine

  • Neuropathic pain syndromes with central sensitization

Ongoing biomarker studies are evaluating CSF neurofilament light chain levels as a potential pharmacodynamic marker of neuronal stabilization. Furthermore, crystallography efforts aim to resolve the exact binding pose within Nav1.6, which could inform next-generation derivatives with improved selectivity .

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